N-(piperidin-4-ylidene)hydroxylamine hydrochloride
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Overview
Description
N-(piperidin-4-ylidene)hydroxylamine hydrochloride is a chemical compound with the molecular formula C6H12ClN2O. It is a white or off-white solid that is soluble in water. This compound is known for its applications in various scientific experiments and research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-4-ylidene)hydroxylamine hydrochloride typically involves the reaction of piperidine with hydroxylamine hydrochloride under controlled conditions. The process can be summarized as follows:
Starting Materials: Piperidine and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to prevent decomposition of the reactants.
Procedure: Piperidine is added slowly to a solution of hydroxylamine hydrochloride while maintaining the temperature. The mixture is stirred for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(piperidin-4-ylidene)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(piperidin-4-ylidene)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(piperidin-4-ylidene)hydroxylamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with active sites, leading to inhibition or modification of enzyme activity. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Protein Modification: Reacting with amino acid residues, altering protein function.
Comparison with Similar Compounds
N-(piperidin-4-ylidene)hydroxylamine hydrochloride can be compared with other similar compounds such as:
N-(piperidin-4-ylidene)hydroxylamine: The free base form without the hydrochloride salt.
N-(morpholin-4-ylidene)hydroxylamine hydrochloride: A similar compound with a morpholine ring instead of piperidine.
N-(pyrrolidin-4-ylidene)hydroxylamine hydrochloride: A similar compound with a pyrrolidine ring.
Uniqueness: this compound is unique due to its specific ring structure and the presence of the hydrochloride salt, which enhances its solubility and stability in aqueous solutions.
Properties
CAS No. |
75484-54-7 |
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Molecular Formula |
C5H11ClN2O |
Molecular Weight |
150.6 |
Purity |
95 |
Origin of Product |
United States |
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